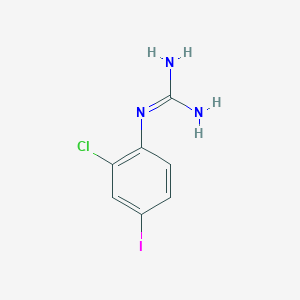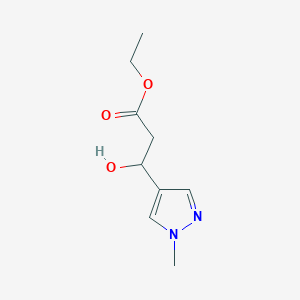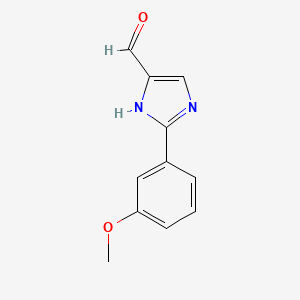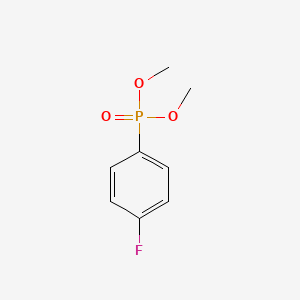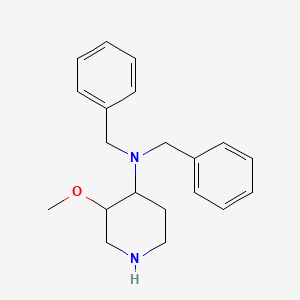
Octahydro-1H-4,7-methanoindene-1,5-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier MFCD00161489 is known as 3(4),8(9)-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane. It is a diamine monomer with the molecular formula C12H22N2 and a molecular weight of 194.32 g/mol . This compound is also referred to as Octahydro-4,7-methanoindene-1(2),5(6)-dimethanamine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(4),8(9)-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane involves the reaction of tricyclo[5.2.1.0(2,6)]decane with aminomethyl groups under specific conditions. The reaction typically requires a controlled environment with temperatures ranging from 15-25°C .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often exceeding 97% .
化学反应分析
Types of Reactions
3(4),8(9)-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
科学研究应用
3(4),8(9)-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of polymers and other advanced materials
作用机制
The mechanism of action of 3(4),8(9)-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
相似化合物的比较
Similar Compounds
Octahydro-4,7-methanoindene-1(2),5(6)-dimethanamine: This compound shares a similar structure and chemical properties.
Tricyclo[5.2.1.0(2,6)]decane derivatives: These compounds have similar tricyclic structures and functional groups.
Uniqueness
3(4),8(9)-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane is unique due to its specific arrangement of aminomethyl groups and tricyclic structure. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
属性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC 名称 |
tricyclo[5.2.1.02,6]decane-3,8-dicarboxamide |
InChI |
InChI=1S/C12H18N2O2/c13-11(15)7-2-1-6-8-3-5(10(6)7)4-9(8)12(14)16/h5-10H,1-4H2,(H2,13,15)(H2,14,16) |
InChI 键 |
YBTPUEUIKVLFIY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2C1C3CC2CC3C(=O)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13683406.png)

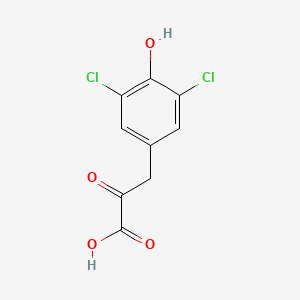
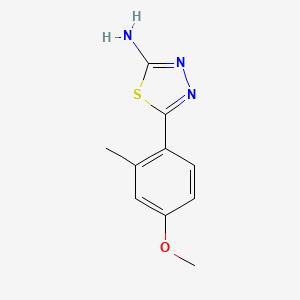
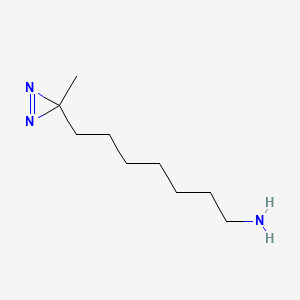
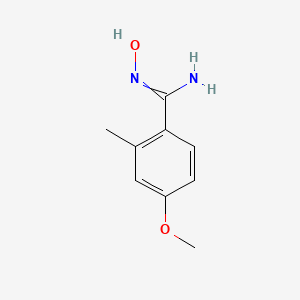
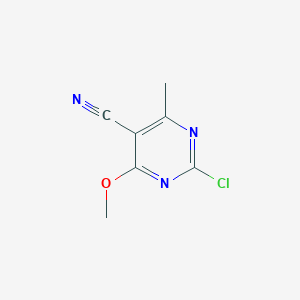
![5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide](/img/structure/B13683465.png)
![6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13683467.png)
